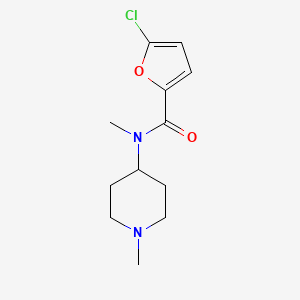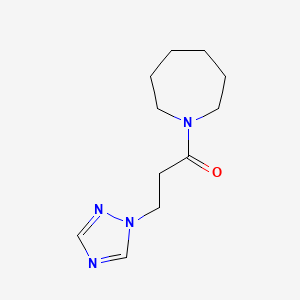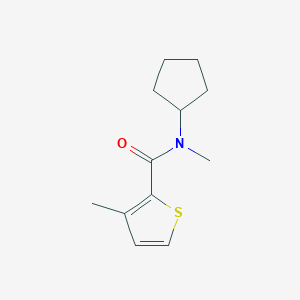![molecular formula C14H22N4O B7508348 N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide](/img/structure/B7508348.png)
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent.
Mécanisme D'action
The mechanism of action of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide is not fully understood, but it is thought to work through the activation of the STING pathway. The STING pathway is a key pathway in the immune system that is responsible for detecting and responding to viral and bacterial infections. When this compound activates the STING pathway, it leads to the production of interferons, which are proteins that help to fight off infections and cancer.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce tumor necrosis, which is a process that leads to the death of cancer cells. In addition, this compound has also been shown to activate the immune system, which can help to further fight cancer. This compound has also been shown to have anti-angiogenic effects, which means that it can prevent the growth of blood vessels that are necessary for tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide for lab experiments is that it has been extensively studied and has a well-established mechanism of action. In addition, it has been shown to have anti-tumor activity in a variety of cancer types, which makes it a promising candidate for further study. However, one of the limitations of this compound is that it can be difficult to work with in the lab due to its low solubility in water.
Orientations Futures
There are a number of future directions for the study of N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide. One area of research is to further elucidate the mechanism of action of this compound and how it activates the STING pathway. Another area of research is to explore the potential of this compound in combination with other anti-cancer agents. Finally, there is also potential for the development of new formulations of this compound that can improve its solubility and effectiveness.
Méthodes De Synthèse
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide can be synthesized through a multistep process starting from 3-cyanopyridine. The first step involves the reaction of 3-cyanopyridine with dimethylformamide dimethyl acetal to form N,N-dimethyl-3-cyanopyridine-4-carboxamide. This compound is then reacted with 4-methylpiperidine to form N-[3-cyanopyridin-4-yl]-4-methylpiperidine-1-carboxamide. Finally, the cyano group is reduced to form this compound.
Applications De Recherche Scientifique
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to have anti-tumor activity in a variety of cancer types, including lung, breast, and colon cancer. This compound works by inducing tumor necrosis, which is a process that leads to the death of cancer cells. In addition, this compound has also been shown to activate the immune system, which can help to further fight cancer.
Propriétés
IUPAC Name |
N-[6-(dimethylamino)pyridin-3-yl]-4-methylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-11-6-8-18(9-7-11)14(19)16-12-4-5-13(15-10-12)17(2)3/h4-5,10-11H,6-9H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXCXQTBPIAZPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)NC2=CN=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cycloheptanamine](/img/structure/B7508289.png)




![1-[2-(2-Phenylpyrrolidin-1-yl)acetyl]imidazolidin-2-one](/img/structure/B7508330.png)

![1-[4-(1-Ethylindole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7508339.png)
![3-Cyclohexyl-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B7508341.png)


